Cas no 1567005-61-1 (2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-n-methylacetamide)

2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-n-methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide
- 1567005-61-1
- EN300-1109123
- 1(4H)-Pyridineacetamide, 3-amino-5-bromo-N-methyl-4-oxo-
- 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-n-methylacetamide
-
- Inchi: 1S/C8H10BrN3O2/c1-11-7(13)4-12-2-5(9)8(14)6(10)3-12/h2-3H,4,10H2,1H3,(H,11,13)
- InChI Key: PDDIOUIEPABSLD-UHFFFAOYSA-N
- SMILES: BrC1C(C(=CN(C=1)CC(NC)=O)N)=O
Computed Properties
- Exact Mass: 258.99564g/mol
- Monoisotopic Mass: 258.99564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 75.4Ų
Experimental Properties
- Density: 1.640±0.06 g/cm3(Predicted)
- Boiling Point: 439.9±45.0 °C(Predicted)
- pka: 15.07±0.46(Predicted)
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-n-methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1109123-1g |
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide |
1567005-61-1 | 95% | 1g |
$914.0 | 2023-10-27 | |
Enamine | EN300-1109123-10.0g |
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide |
1567005-61-1 | 10g |
$4545.0 | 2023-06-10 | ||
Enamine | EN300-1109123-5g |
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide |
1567005-61-1 | 95% | 5g |
$2650.0 | 2023-10-27 | |
Enamine | EN300-1109123-1.0g |
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide |
1567005-61-1 | 1g |
$1057.0 | 2023-06-10 | ||
Enamine | EN300-1109123-0.5g |
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide |
1567005-61-1 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
Enamine | EN300-1109123-10g |
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide |
1567005-61-1 | 95% | 10g |
$3929.0 | 2023-10-27 | |
Enamine | EN300-1109123-0.05g |
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide |
1567005-61-1 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
Enamine | EN300-1109123-0.1g |
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide |
1567005-61-1 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1109123-0.25g |
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide |
1567005-61-1 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1109123-2.5g |
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide |
1567005-61-1 | 95% | 2.5g |
$1791.0 | 2023-10-27 |
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-n-methylacetamide Related Literature
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
2. Back matter
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
Additional information on 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-n-methylacetamide
Research Brief on 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide (CAS: 1567005-61-1)
The compound 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide (CAS: 1567005-61-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridinone scaffold and bromo-substitution, has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and synthetic pathways to optimize its efficacy and safety profile.
One of the key findings from recent research is the compound's role as a potent inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated its ability to selectively target and inhibit aberrant signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in various malignancies. The bromo-substitution at the 5-position of the pyridinone ring has been identified as a critical structural feature contributing to its binding affinity and inhibitory activity. Additionally, the N-methylacetamide moiety enhances the compound's solubility and bioavailability, making it a viable candidate for further drug development.
Another area of investigation has been the compound's potential application in antimicrobial therapy. Preliminary studies have indicated that 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide exhibits broad-spectrum activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. Researchers hypothesize that the compound's mechanism of action involves disruption of bacterial cell wall synthesis or interference with essential enzymatic processes, although further mechanistic studies are required to confirm these findings.
The synthetic route for 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide has also been a subject of recent optimization efforts. A novel multi-step synthesis protocol has been developed, which improves yield and reduces the formation of by-products. Key steps include the bromination of a pyridinone precursor followed by amidation with N-methylacetamide. The scalability of this synthetic route has been validated in pilot-scale experiments, paving the way for potential industrial production.
In conclusion, 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide (CAS: 1567005-61-1) represents a promising scaffold for the development of novel therapeutic agents. Its dual potential in oncology and antimicrobial therapy, coupled with recent advancements in synthetic methodologies, underscores its significance in current chemical biology research. Future studies should focus on in vivo validation of its efficacy and safety, as well as further exploration of its molecular targets and mechanisms of action.
1567005-61-1 (2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-n-methylacetamide) Related Products
- 2680552-97-8(ethyl 3-azido-8-azabicyclo3.2.1octane-3-carboxylate)
- 2023921-31-3(3,5-diethyl-1-(thiolan-3-yl)-1H-pyrazol-4-amine)
- 18523-47-2(3-azidopropanoic acid)
- 1203212-36-5(1-ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2470435-88-0(2-Azido-6-(piperazin-1-yl)pyrazine)
- 1261581-81-0(4-Chloro-2-nitro-4'-(trifluoromethyl)biphenyl)
- 70951-93-8(4-bromo-3,5-dimethyl-1-nitro-1H-pyrazole)
- 1209294-82-5(1-(diphenylmethyl)-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}urea)
- 845504-81-6(2-Bromo-1-(pyrimidin-4-yl)ethanone)
- 857362-66-4((5-tert-butylthiophen-2-yl)methanethiol)




